molecular formula C9H17NO2 B13351150 Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Cat. No.: B13351150
M. Wt: 171.24 g/mol
InChI Key: FVMWZFYLHQWVAQ-YUMQZZPRSA-N
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Description

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate (CAS 1820581-10-9) is a chiral pyrrolidine-based ester of significant interest in medicinal chemistry and drug discovery. This compound features a defined (2S,3S) stereochemistry and a molecular formula of C 9 H 17 NO 2 (Molecular Weight: 171.24 g/mol) . The pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its saturated, three-dimensional structure and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The specific stereochemistry of this compound is critical, as the spatial orientation of substituents can lead to different biological profiles due to the enantioselective nature of protein targets . This makes it a valuable chiral building block for the synthesis of novel bioactive molecules. While specific clinical applications for this exact molecule are not fully detailed in public literature, pyrrolidine derivatives demonstrate a wide spectrum of researched biological activities. These include serving as key intermediates in the development of potential anti-inflammatory and analgesic agents , as well as being investigated in the context of viral polymerase inhibition . Researchers utilize this chiral pyrrolidine to explore structure-activity relationships and develop target-selective compounds for various therapeutic areas. Handling Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage conditions.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI Key

FVMWZFYLHQWVAQ-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](CCN1)C(=O)OC

Canonical SMILES

CC(C)C1C(CCN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Summary of Key Reaction Conditions

Method Key Reagents/Conditions Yield Citation
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH, 20–100°C 83–100%
Acidic Hydrolysis HCl, Dowex 50WX8, NH₄OH ~90%
CCR Succinic anhydride, p-xylene, reflux Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors in the body, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property Methyl (2S,3S)-2-Isopropylpyrrolidine-3-Carboxylate (Target) Methyl (2S,4S)-4-(3-Isopropylphenoxy)-2-Pyrrolidinecarboxylate 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
Molecular Formula C10H17NO2 (inferred) C15H21NO3 C6H9NO3
Molecular Weight ~187.25 (calculated) 263.33 143.14
Key Substituents 2-isopropyl, 3-methyl ester 4-(3-isopropylphenoxy), 2-methyl ester 5-oxo, 3-carboxylic acid, 1-methyl
Functional Groups Ester Ester, aryl ether Carboxylic acid, ketone
Stereochemistry 2S,3S 2S,4S N/A (achiral)
CAS Number N/A 1217666-22-2 42346-68-9

Structural Analysis

  • In contrast, the phenoxy group in Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate adds aromaticity and increased hydrophobicity, which may enhance membrane permeability. The 5-oxo group in 1-Methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the ester-containing analogs.
  • Functional Group Reactivity :

    • The methyl ester in the target and is hydrolytically labile, whereas the carboxylic acid in is more stable but less lipophilic. This difference impacts bioavailability and metabolic pathways.

Stereochemical Considerations

The (2S,3S) configuration of the target compound creates a distinct spatial arrangement compared to the (2S,4S) isomer in . Such stereochemical variations are critical in drug-receptor interactions, where even minor changes can drastically alter potency or selectivity.

Research Findings and Limitations

  • Data Gaps : Physical properties (melting/boiling points, solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on structural inference.

Biological Activity

Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

This compound is characterized by its unique stereochemistry, which plays a crucial role in its interaction with biological targets. The compound features a pyrrolidine ring with a carboxylate group and an isopropyl substituent, influencing its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest in G1 phase
HeLa (Cervical Cancer)18Inhibition of cell proliferation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound was shown to upregulate antioxidant enzymes, thereby mitigating oxidative stress.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it appears to interact with the mitochondrial pathway, promoting cytochrome c release and subsequent activation of caspases.

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity profiles at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety margins and potential side effects in vivo.

Table 2: Toxicity Profile

EndpointResult
Acute toxicityLD50 > 2000 mg/kg
Chronic toxicityNo observed adverse effects at therapeutic doses

Q & A

Q. What are the key synthetic routes for Methyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation. For example, a common approach includes:

Ring Construction : Cyclization of amino alcohols or amines with carbonyl compounds using catalysts like Pd or Cu.

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) ensure (2S,3S) configuration .

Functionalization : Introduction of the isopropyl and methyl ester groups via alkylation or esterification under anhydrous conditions .
Purification often uses recrystallization (polar solvents) or chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound characterized to confirm identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm, pyrrolidine ring protons between 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C10_{10}H17_{17}NO2_2: 196.12) .
  • Chiral HPLC : Distinguishes enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Disposal : Classify as hazardous waste; incinerate via licensed facilities due to potential bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Non-polar solvents (e.g., toluene) minimize side reactions during alkylation .
  • Temperature Control : Lower temperatures (0–5°C) stabilize intermediates in esterification steps .
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency; optimize catalyst loading (5–10 mol%) .
  • Data-Driven Adjustment : Use DoE (Design of Experiments) to analyze factors like pH, temperature, and stirring rate .

Q. How do structural modifications (e.g., substituting isopropyl groups) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl or phenyl) and test in vitro:
  • Enzyme Assays : Measure IC50_{50} against target enzymes (e.g., proteases or kinases) .
  • Molecular Docking : Use software (AutoDock Vina) to predict binding affinity changes due to steric or electronic effects .
  • Case Example : Replacing isopropyl with trifluoromethyl (as in related pyrrolidines) increased metabolic stability by 30% .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

  • Methodological Answer :
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
  • pH Profiling : Test stability across pH 3–10; acidic conditions may hydrolyze the ester group .
  • Counterevidence : If literature reports conflicting half-lives, validate methods using standardized buffers and controlled oxygen levels .

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